3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3OS2.C2H2O4/c1-15-6-4-7 (11)10-12-9 (13-14-10)8-3-2-5-16-8;3-1 (4)2 (5)6/h2-3,5,7H,4,6,11H2,1H3; (H,3,4) (H,5,6) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.It is a solid in its physical form . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current resources.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
The compound is utilized in the synthesis of various chemical derivatives, offering a base for developing new compounds with potential applications. For instance, it is used in the synthesis of benzofuran-based thiophene, 1,3-oxathiole, and 1,3,4-oxa(thia)diazole derivatives, showcasing its versatility in creating structurally diverse molecules (Dawood, Farag, & Abdel‐Aziz, 2007).
Anticancer Activity
Derivatives of the compound are synthesized and tested for their potential anticancer activity. For example, 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives display promising activity against various human cancer cell lines, indicating its potential use in developing anticancer therapies (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Properties
The compound is a key precursor in the synthesis of antimicrobial agents. For instance, novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives synthesized from it have been evaluated for antimicrobial activity against a range of bacterial and fungal strains, underlining its potential in developing new antimicrobial agents (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
Chemical Library Generation
The compound also plays a crucial role in the generation of chemically diverse libraries. It is used in parallel liquid-phase synthesis to create extensive libraries of compounds, which can be invaluable in high-throughput screening for drug discovery and other applications (Borisov et al., 2009).
Properties
IUPAC Name |
3-methylsulfanyl-1-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS2.C2H2O4/c1-15-6-4-7(11)10-12-9(13-14-10)8-3-2-5-16-8;3-1(4)2(5)6/h2-3,5,7H,4,6,11H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAPHFAXMDRWEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CS2)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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